2,5-Dinitrobenzimidazole
Overview
Description
2,5-Dinitrobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring. The presence of nitro groups at the 2 and 5 positions of the benzimidazole ring imparts unique chemical properties to this compound, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dinitrobenzimidazole typically involves the nitration of benzimidazole derivatives. One common method includes the nitration of 2-nitro-5-substituted anilines followed by a reductive cyclization reaction using stannous chloride dihydrate as a catalyst . Another approach involves the nitration of o-phenylenediamine, followed by amino protection, nitration, and deprotection steps .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, mild reaction conditions, and efficient purification techniques to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dinitrobenzimidazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include stannous chloride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used in substitution reactions.
Major Products Formed
Reduction: The reduction of this compound typically yields 2,5-diaminobenzimidazole.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
2,5-Dinitrobenzimidazole has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,5-Dinitrobenzimidazole and its derivatives often involves interaction with biological macromolecules. For instance, some derivatives act as enzyme inhibitors by binding to the active sites of target enzymes, thereby blocking their activity . The nitro groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
5,6-Dinitrobenzimidazole: Similar in structure but with nitro groups at the 5 and 6 positions.
2-Nitrobenzimidazole: Contains a single nitro group at the 2 position.
5-Nitrobenzimidazole: Contains a single nitro group at the 5 position.
Uniqueness
2,5-Dinitrobenzimidazole is unique due to the presence of two nitro groups at specific positions, which significantly influences its chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
IUPAC Name |
2,6-dinitro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-10(13)4-1-2-5-6(3-4)9-7(8-5)11(14)15/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUAAWQYEHBOGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501003175 | |
Record name | 2,6-Dinitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501003175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83167-05-9 | |
Record name | 2,5-Dinitrobenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083167059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dinitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501003175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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